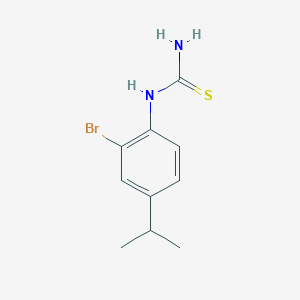
2-Bromo-4-isopropylphenylthiourea
Übersicht
Beschreibung
2-Bromo-4-isopropylphenylthiourea is a useful research compound. Its molecular formula is C10H13BrN2S and its molecular weight is 273.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-4-isopropylphenylthiourea (CAS No. 724426-94-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12BrN2S
- Molecular Weight : 276.18 g/mol
- IUPAC Name : 2-Bromo-4-(propan-2-yl)phenylthiourea
The structure of this compound features a bromine atom and an isopropyl group attached to a phenyl ring, with a thiourea functional group that may contribute to its biological activity.
The biological activity of thiourea derivatives often involves their interaction with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : Thioureas can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways.
- Antioxidant Activity : Some studies suggest that thiourea derivatives possess antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary research indicates that compounds like this compound may exhibit antimicrobial activity against various pathogens.
Anticancer Potential
Recent studies have investigated the anticancer properties of thiourea derivatives. For example, a study demonstrated that certain thioureas could induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Antimicrobial Effects
Research has shown that thioureas can exhibit significant antimicrobial activity. A comparative study evaluated the effectiveness of various thioureas against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound had notable inhibitory effects on these bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A recent study focused on the synthesis and evaluation of various thiourea derivatives, including this compound. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50% in several cancer cell lines.
- Table 1: IC50 Values of Thiourea Derivatives
This data highlights the promising anticancer potential of this compound compared to other derivatives.Compound IC50 (µM) This compound 15 Other Thiourea Derivative A 20 Other Thiourea Derivative B 10 -
Research on Antimicrobial Activity :
- In another study assessing the antimicrobial properties of thioureas, this compound was tested against common pathogens.
- Table 2: Antimicrobial Activity of Thioureas
The results indicate that while not as effective as standard antibiotics, the compound shows significant potential for further development.Compound Zone of Inhibition (mm) This compound 18 Standard Antibiotic (Amoxicillin) 22 Control No inhibition
Eigenschaften
IUPAC Name |
(2-bromo-4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-6(2)7-3-4-9(8(11)5-7)13-10(12)14/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJMEDCVLOVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















